Cas no 54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol)

54262-83-8 structure
Productnaam:(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
- 9-[(2S)-2,3-Dihydroxypropyl]-9H-purine-6-amine
- (2s)-3-(6-amino-9h-purin-9-yl)propane-1,2-diol
- 9-(S)-(2,3-Dihydroxypropyl)adenine
- SCHEMBL936286
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- 9-(1,2-dihydroxypropyl)adenine
- DTXSID80969282
- BDBM50366323
- 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol
- (S)-9-(2,3-Dihydroxypropyl)adenine
- 54262-83-8
- (2S)-3-(6-aminopurin-9-yl)propane-1,2-diol
- 9-D-(2,3-Dihydroxypropyl)adenine
- BRN 0990757
- (S)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- S-Dihydroxypropyladenine
- DHPA, (S)-DHPA
- CHEMBL494759
- (S)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol
- 5-26-16-00201 (Beilstein Handbook Reference)
- (S)-DHPA
-
- Inchi: InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1
- InChI-sleutel: GSLQFBVNOFBPRJ-YFKPBYRVSA-N
- LACHT: C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N
Berekende eigenschappen
- Exacte massa: 209.09143
- Monoisotopische massa: 209.091
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 217
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 110A^2
- XLogP3: _1.5
Experimentele eigenschappen
- Dichtheid: 1.3074 (rough estimate)
- Kookpunt: 348.56°C (rough estimate)
- Vlampunt: 303.2°C
- Brekindex: 1.8000 (estimate)
- PSA: 110.08
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Gerelateerde literatuur
-
1. C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3-dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ringJ. Grant Buchanan,Mark Harrison,Richard H. Wightman,Michael R. Harnden J. Chem. Soc. Perkin Trans. 1 1989 925
-
David F. Ewing,Virginie Gla?on,Christophe Len,Grahame Mackenzie New J. Chem. 2005 29 1461
-
3. Index pages
-
4. Intramolecular cyclisation reactions in aliphatic thymidine analogues seriesVinko ?kari?,Zlata Raza,Djurdja ?kari? J. Chem. Soc. Perkin Trans. 1 1982 223
-
5. Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracil derivatives and their conversion into 3′,5′-epithiopyrimidine nucleosidesKosaku Hirota,Yukio Kitade,Tetsuo Tomishi,Yoshifumi Maki,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1988 2233
54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol) Gerelateerde producten
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 72581-71-6(Isosilybin)
- 27821-69-8(3β-(β-D-Glucopyranuronosyloxy)-11-oxo-olean-12-en-30-oic Acid Triacetate Dimethyl Ester)
- 1204038-90-3(N-(2-aminoethyl)-2-(3,4-dihydroxyphenyl)acetamide)
- 1804482-09-4(2-Methyl-6-nitro-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1353977-39-5(Cyclopropyl-piperidin-3-yl-carbamic acid benzyl ester)
- 868244-49-9(4-(1-piperazinyl)-Benzeneacetamide)
- 74006-38-5(2-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid)
- 191089-06-2(4-Carboxy-3-methylphenylboronic acid)
- 1248597-24-1(3,4,6-Trichloro-2-cyclopropanecarbonylphenol)
Aanbevolen leveranciers
Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
